molecular formula C16H14ClN3OS B11094506 1-(4-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

1-(4-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

Cat. No.: B11094506
M. Wt: 331.8 g/mol
InChI Key: CHTWFXJHJLJOMB-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorophenyl group attached to one nitrogen of the urea moiety and a 3-cyano-substituted tetrahydrobenzo[b]thiophene ring on the other nitrogen. Its synthesis likely involves coupling reactions between substituted amines and isocyanates, akin to methods described in related urea syntheses .

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea

InChI

InChI=1S/C16H14ClN3OS/c17-10-5-7-11(8-6-10)19-16(21)20-15-13(9-18)12-3-1-2-4-14(12)22-15/h5-8H,1-4H2,(H2,19,20,21)

InChI Key

CHTWFXJHJLJOMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Cyclocondensation and Urea Coupling

The most widely reported method involves a three-step process:

  • Synthesis of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene :

    • Cyclocondensation of cyclohexanone with malononitrile and sulfur in dimethylformamide (DMF) at 80–100°C yields the benzothiophene core.

    • Key reaction :

      Cyclohexanone + Malononitrile + SDMF, 90°C3-cyano-4,5,6,7-tetrahydro-1-benzothiophene\text{Cyclohexanone + Malononitrile + S} \xrightarrow{\text{DMF, 90°C}} \text{3-cyano-4,5,6,7-tetrahydro-1-benzothiophene}
    • Purification via column chromatography (hexane/ethyl acetate, 8:2) achieves >85% purity.

  • Functionalization with Isocyanate :

    • Reaction of 4-chlorophenyl isocyanate with the benzothiophene intermediate in tetrahydrofuran (THF) at 0–5°C forms the urea linkage.

    • Critical parameters :

      • Stoichiometric ratio (1:1.05) to minimize side products.

      • Slow addition of isocyanate to prevent exothermic side reactions.

  • Final Purification :

    • Recrystallization from ethanol/water (7:3) yields the target compound with 72–78% overall yield.

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to reduce step count:

  • Single-vessel synthesis : Combining cyclohexanone, malononitrile, sulfur, and 4-chlorophenyl isocyanate in a microwave-assisted system (120°C, 30 min).

  • Advantages :

    • 65% yield with 90% purity.

    • Reduced solvent waste and processing time.

  • Limitations :

    • Requires precise temperature control to avoid decomposition of the urea group.

Solid-Phase Synthesis for High-Throughput Production

Patented methods employ resin-bound intermediates for scalable synthesis:

  • Immobilization : Attachment of the benzothiophene core to Wang resin via a carboxylic acid linker.

  • Urea Formation : Treatment with 4-chlorophenyl isocyanate in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.

  • Cleavage : Trifluoroacetic acid (TFA) releases the product, yielding 60–68% with >95% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantages
Stepwise Assembly72–7885–90ModerateHigh reproducibility
One-Pot Tandem6590LowReduced solvent use, faster processing
Solid-Phase Synthesis60–68>95HighIdeal for combinatorial chemistry

Optimization Insights :

  • Catalytic enhancements : Adding piperidine (0.2 equiv.) in stepwise methods improves cyclocondensation kinetics, boosting yield to 82%.

  • Solvent selection : Replacing DMF with acetonitrile in one-pot systems reduces side-product formation by 15% .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

      Biological Effects:

  • Comparison with Similar Compounds

    Structural Analogs from the Tetrahydrobenzo[b]thiophene Urea Family

    Compound 7a: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea

    • Key Differences : Replaces the 4-chlorophenyl group with a benzoyl-hydrazone moiety.

    Compound 7b: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-phenyl hydrazono-3-benzoyl urea

    • Key Differences : Substitutes the benzoyl group with a phenyl-hydrazone.
    • Implications : Increased aromaticity may improve binding affinity to hydrophobic enzyme pockets but could elevate LogP, reducing aqueous solubility.

    Urea Derivatives with Simpler Aromatic Substituents

    1-(4-Chlorophenyl)-3-(4-methylphenyl)urea (CAS 3815-63-2)

    • Molecular Weight : 260.719 g/mol (vs. ~350–400 g/mol for the target compound).
    • Key Differences: Lacks the tetrahydrobenzo[b]thiophene and cyano groups; instead, incorporates a methylphenyl group.
    • Properties :
      • LogP: 4.43 (indicative of high lipophilicity).
      • Synthesis: Prepared via EDCI-mediated coupling, a common method for ureas .
    • Implications: Simpler structure may result in faster metabolic clearance but reduced target specificity compared to the sulfur- and cyano-containing analog.

    Urea Derivatives with Heterocyclic Variations

    1-(4-Chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea (CAS 1797578-13-2)

    • Molecular Weight : 390.9 g/mol.
    • Key Differences : Replaces the tetrahydrobenzo[b]thiophene with a tetrahydro-2H-pyran ring containing a phenylthio group.
    • Implications: The thioether group may enhance metabolic stability but reduce electronic effects compared to the cyano group in the target compound.

    Comparative Analysis Table

    Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Features
    Target Compound ~350–400 4-Chlorophenyl, 3-cyano-tetrahydrobenzothiophene ~5.0 High lipophilicity, potential kinase inhibition
    Compound 7a ~370–400 Benzoyl-hydrazone, tetrahydrobenzothiophene ~4.2 Enhanced solubility, moderate stability
    1-(4-Chlorophenyl)-3-(4-methylphenyl)urea 260.72 4-Chlorophenyl, 4-methylphenyl 4.43 Rapid clearance, lower specificity
    CAS 1797578-13-2 390.9 4-Chlorobenzyl, phenylthio-tetrahydro-2H-pyran ~4.8 Metabolic stability, reduced electronic effects

    Research Findings and Implications

    • Biological Activity: The target compound’s cyano group and tetrahydrobenzothiophene ring likely enhance binding to kinase ATP pockets through π-π stacking and hydrophobic interactions, a feature less pronounced in simpler analogs like 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea .
    • Synthetic Accessibility: While the target compound requires specialized starting materials (e.g., 3-cyano-tetrahydrobenzothiophene-2-amine), its synthesis aligns with established urea-coupling methodologies .

    Biological Activity

    1-(4-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, also known by its CAS number 676477-29-5, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    • Molecular Formula : C16H14ClN3OS
    • Molecular Weight : 331.82 g/mol
    • CAS Number : 676477-29-5

    The structure of this compound includes a chlorophenyl group and a benzothiophene moiety, which contribute to its biological activity.

    Antimicrobial Activity

    Recent studies have indicated that derivatives of compounds containing the chlorophenyl and benzothiophene structures exhibit notable antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

    Enzyme Inhibition

    This compound has been evaluated for its inhibitory effects on several enzymes:

    • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated significant AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.
    • Urease : The compound has been reported to exhibit strong urease inhibitory activity with IC50 values significantly lower than those of standard drugs .

    Anticancer Potential

    The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structural features can inhibit tumor growth through various pathways including the modulation of signaling cascades involved in cell proliferation and survival .

    Anti-inflammatory Properties

    Compounds related to this compound have also shown promising anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models .

    Study 1: Antimicrobial Evaluation

    In a study assessing the antimicrobial properties of various derivatives, it was found that specific modifications to the benzothiophene structure enhanced activity against Staphylococcus aureus and Escherichia coli. The most effective derivatives had IC50 values ranging from 0.5 to 2 µg/mL.

    Study 2: Enzyme Inhibition Profile

    A comparative analysis demonstrated that this compound exhibited stronger urease inhibition than traditional inhibitors like thiourea (IC50 = 21.25 µM) . This positions it as a candidate for further development in treating urease-related disorders.

    Q & A

    Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea?

    The compound is typically synthesized via multi-step reactions. A common approach involves coupling a 4-chlorophenyl isocyanate with a pre-functionalized 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine precursor. Key steps include:

    • Cyclization : Gold(I)-catalyzed cyclization of alkynyl thioethers to form the benzothiophene core .
    • Functionalization : Introduction of the cyano group via nitrile addition or substitution reactions .
    • Urea Formation : Reaction of the benzothiophene-2-amine with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0°C) . Yield optimization may require iterative adjustments to solvent polarity, temperature, and catalyst loading .

    Q. How is the crystal structure of this compound determined?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

    • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
    • Structure Solution : Employ SHELXT (intrinsic phasing) or OLEX2 (charge flipping) for initial phase determination .
    • Refinement : SHELXL is widely used for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks . Software like OLEX2 integrates visualization and analysis tools for validating bond lengths, angles, and torsion parameters .

    Q. What preliminary biological activities have been reported?

    The compound exhibits:

    • Enzyme Inhibition : Potent activity against bacterial DNA helicases (e.g., RecBCD) via competitive binding to ATPase domains .
    • Antiparasitic Potential : Structural analogs inhibit Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase (IMPDH), suggesting protozoan targeting . Initial screening involves in vitro assays (e.g., MIC determination for antibacterial activity) .

    Advanced Research Questions

    Q. How can low synthetic yields of the benzothiophene core be addressed?

    Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

    • Catalyst Optimization : Replace Au(I) with Pt(II) catalysts to enhance regioselectivity .
    • Microwave-Assisted Synthesis : Irradiation at 80°C and 700 W reduces reaction time from hours to minutes, minimizing decomposition .
    • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .

    Q. What computational methods are used to analyze conformational dynamics of the tetrahydrobenzothiophene ring?

    The ring puckering is quantified using Cremer-Pople parameters:

    • Amplitude (θ) : Measures deviation from planarity (e.g., θ > 20° indicates significant puckering).
    • Phase Angle (φ) : Describes pseudorotational states . Software like Gaussian 16 or ORCA calculates these parameters from DFT-optimized geometries. Experimental validation via SC-XRD is critical, as seen in related urea derivatives .

    Q. How to resolve contradictions in bioactivity data across studies?

    Discrepancies may arise from assay conditions or impurity profiles. Best practices include:

    • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
    • Impurity Profiling : Employ LC-MS to rule out byproducts (e.g., hydrolyzed urea derivatives) .
    • Dose-Response Curves : Confirm IC50 values across multiple replicates and cell lines .

    Methodological Tables

    Q. Table 1: Key Crystallographic Parameters

    ParameterValue/DescriptionReference
    Space GroupP2₁/c
    Bond Length (C-N, urea)1.35–1.38 Å
    Torsion Angle (benzothiophene)178.5° (planar deviation)

    Q. Table 2: Synthetic Yield Optimization

    ConditionYield (%)Notes
    Au(I) catalyst, 24h45Baseline
    Pt(II) catalyst, 12h62Improved regioselectivity
    Microwave, 700 W, 6min78Reduced side reactions

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